Structural and Conformational Differentiation from Smaller Cycloalkyloxy Azetidine Analogs
3-(Cycloheptyloxy)azetidine incorporates a seven-membered cycloheptyl ring (C7), distinguishing it from more common five-membered (cyclopentyloxy, C5) and six-membered (cyclohexyloxy, C6) azetidine analogs. The larger cycloheptyl ring introduces greater conformational flexibility and steric bulk compared to smaller rings [1]. For 3-cycloheptylazetidine (C10H19N, MW 153.26)—the direct analog lacking the ether oxygen—the absence of the oxygen atom reduces hydrogen bond acceptor count and alters electronic distribution, while 3-(cyclooct-2-en-1-yloxy)azetidine introduces unsaturation that further constrains conformation and affects ring strain .
| Evidence Dimension | Ring size and conformational constraint |
|---|---|
| Target Compound Data | Cycloheptyl (C7) ring; C10H19NO; MW 169.26; 2 H-bond acceptors; 1 H-bond donor |
| Comparator Or Baseline | Cyclopentyloxy (C5) analog; Cyclohexyloxy (C6) analog; 3-Cycloheptylazetidine (no ether oxygen, MW 153.26, 1 H-bond acceptor); 3-(Cyclooct-2-en-1-yloxy)azetidine (C8 with unsaturation) |
| Quantified Difference | Ring size difference: C7 vs C5/C6 vs C8(ene); MW difference: +16 Da vs 3-cycloheptylazetidine due to ether oxygen; H-bond acceptor difference: +1 vs 3-cycloheptylazetidine |
| Conditions | Structural comparison based on molecular formula and SMILES; calculated properties |
Why This Matters
The cycloheptyl ring size and ether linkage provide distinct steric and electronic properties that cannot be replicated by smaller or larger cycloalkyl analogs, affecting SAR outcomes in hit-to-lead optimization.
- [1] Rzasa RM, Frohn MJ, Andrews KL, et al. Synthesis and preliminary biological evaluation of potent and selective 2-(3-alkoxy-1-azetidinyl) quinolines as novel PDE10A inhibitors with improved solubility. Bioorg Med Chem. 2014;22(23):6570-6585. View Source
